molecular formula C6H8N4O3 B124516 3-Acetamido-1-methyl-4-nitropyrazole CAS No. 141853-26-1

3-Acetamido-1-methyl-4-nitropyrazole

Cat. No. B124516
M. Wt: 184.15 g/mol
InChI Key: IEEQTDOZDRTVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetamido-1-methyl-4-nitropyrazole, also known as AMNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyrazole, a five-membered aromatic heterocyclic compound that contains two nitrogen atoms in the ring.

Mechanism Of Action

The mechanism of action of 3-Acetamido-1-methyl-4-nitropyrazole is not fully understood. However, studies have shown that this compound can interact with various enzymes and proteins in the body, leading to biochemical and physiological effects.

Biochemical And Physiological Effects

3-Acetamido-1-methyl-4-nitropyrazole has been shown to exhibit several biochemical and physiological effects. For instance, this compound has been reported to exhibit anti-inflammatory and analgesic properties. Additionally, 3-Acetamido-1-methyl-4-nitropyrazole has been shown to inhibit the growth of cancer cells in vitro, indicating its potential application in cancer therapy.

Advantages And Limitations For Lab Experiments

One of the significant advantages of 3-Acetamido-1-methyl-4-nitropyrazole is its versatility in organic synthesis. This compound can act as a building block for the synthesis of various pyrazole derivatives, which are important intermediates in the pharmaceutical industry. Additionally, 3-Acetamido-1-methyl-4-nitropyrazole has been shown to exhibit various biochemical and physiological effects, making it a potential candidate for drug development. However, the limitations of this compound include its toxicity and potential side effects, which need to be carefully evaluated before its application in drug development.

Future Directions

There are several future directions for the research on 3-Acetamido-1-methyl-4-nitropyrazole. One of the significant directions is to explore its potential application in cancer therapy. Studies have shown that 3-Acetamido-1-methyl-4-nitropyrazole can inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. Additionally, further research is needed to understand the mechanism of action of this compound fully. Finally, the development of new synthetic routes for the synthesis of 3-Acetamido-1-methyl-4-nitropyrazole and its derivatives can lead to the discovery of new compounds with potential applications in various fields.
Conclusion:
In conclusion, 3-Acetamido-1-methyl-4-nitropyrazole is a versatile compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in detail in this paper. The research on 3-Acetamido-1-methyl-4-nitropyrazole has the potential to lead to the discovery of new compounds with potential applications in drug development, catalysis, and material science.

Synthesis Methods

The synthesis of 3-Acetamido-1-methyl-4-nitropyrazole involves the reaction of 1-methyl-4-nitropyrazole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 3-Acetamido-1-methyl-4-nitropyrazole, which can be purified by recrystallization from a suitable solvent such as ethanol.

Scientific Research Applications

3-Acetamido-1-methyl-4-nitropyrazole has several potential applications in scientific research. One of the significant applications of 3-Acetamido-1-methyl-4-nitropyrazole is in the field of organic synthesis. This compound can act as a versatile building block for the synthesis of various pyrazole derivatives, which are important intermediates in the pharmaceutical industry. Additionally, 3-Acetamido-1-methyl-4-nitropyrazole has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.

properties

CAS RN

141853-26-1

Product Name

3-Acetamido-1-methyl-4-nitropyrazole

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

N-(1-methyl-4-nitropyrazol-3-yl)acetamide

InChI

InChI=1S/C6H8N4O3/c1-4(11)7-6-5(10(12)13)3-9(2)8-6/h3H,1-2H3,(H,7,8,11)

InChI Key

IEEQTDOZDRTVQP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN(C=C1[N+](=O)[O-])C

Canonical SMILES

CC(=O)NC1=NN(C=C1[N+](=O)[O-])C

synonyms

Acetamide, N-(1-methyl-4-nitro-1H-pyrazol-3-yl)-

Origin of Product

United States

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